![molecular formula C18H14F2N2OS B2878624 3,4-difluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide CAS No. 863512-77-0](/img/structure/B2878624.png)
3,4-difluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide
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Overview
Description
The compound “3,4-difluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide” is a complex organic molecule. Unfortunately, there isn’t much specific information available about this exact compound .
Molecular Structure Analysis
The molecular structure of similar compounds suggests that they are planar and exhibit aromaticity . The exact molecular structure of “this compound” would require further investigation.Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, often involving the inhibition or activation of certain enzymes or receptors . The specific interactions would depend on the exact structure of the compound and the nature of its target.
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biochemical pathways, often related to their biological activities . For instance, they may affect pathways related to inflammation, pain perception, microbial growth, and tumor growth .
Pharmacokinetics
Thiazole derivatives are generally known to have good bioavailability and are often designed to optimize these properties .
Result of Action
Based on the known activities of thiazole derivatives, it can be inferred that this compound may have a range of effects, such as reducing inflammation, relieving pain, inhibiting microbial growth, or killing tumor cells .
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3,4-difluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide in lab experiments is its ability to selectively inhibit the activity of certain enzymes. This makes it a valuable tool for studying the role of these enzymes in disease processes. However, there are also limitations to using this compound in lab experiments. For example, its specificity for certain enzymes may limit its usefulness in studying other cellular processes.
Future Directions
There are several future directions for the use of 3,4-difluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide in scientific research. One potential direction is the development of new therapies that target the enzymes inhibited by this compound. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in the treatment of disease. Finally, the development of new synthesis methods for this compound may allow for the production of larger quantities of the compound, which could facilitate further research.
Synthesis Methods
The synthesis of 3,4-difluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide involves a series of chemical reactions that result in the formation of the final compound. The initial step involves the reaction of 2-phenyl-1,3-thiazole with ethyl bromide to form the intermediate compound, 2-(2-phenyl-1,3-thiazol-4-yl)ethyl bromide. This intermediate compound is then reacted with 3,4-difluorobenzoyl chloride in the presence of a base to form this compound.
Scientific Research Applications
3,4-difluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide has been found to have potential applications in scientific research, particularly in the field of enzyme inhibition. It has been shown to selectively inhibit the activity of certain enzymes, such as protein tyrosine phosphatases, which are involved in various cellular processes. This makes this compound a valuable tool for studying the role of these enzymes in disease processes and for developing new therapies that target these enzymes.
properties
IUPAC Name |
3,4-difluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2OS/c19-15-7-6-13(10-16(15)20)17(23)21-9-8-14-11-24-18(22-14)12-4-2-1-3-5-12/h1-7,10-11H,8-9H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVAPAHXFFZSKQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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